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Introduction
Clortermine, a sympathomimetic amine of the amphetamine class, was developed in the

1960s by Ciba as an anorectic agent for the short-term management of obesity. As the 2-chloro

analogue of the widely known appetite suppressant phentermine, Clortermine was designed

to reduce food intake and thereby promote weight loss. This technical guide provides a

comprehensive overview of the historical development of Clortermine, detailing its mechanism

of action, synthesis, and the preclinical and clinical evidence supporting its anorectic effects.

Due to the limited availability of detailed historical data specifically for Clortermine, this guide

incorporates information from closely related compounds to provide a broader context for its

pharmacological profile and experimental evaluation.

Physicochemical Properties and Synthesis
Clortermine, chemically known as 1-(2-chlorophenyl)-2-methylpropan-2-amine, is a chiral

compound. Its hydrochloride salt was the form utilized in pharmaceutical preparations.

Table 1: Physicochemical Properties of Clortermine
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Property Value

Molecular Formula C₁₀H₁₄ClN

Molecular Weight 183.68 g/mol

IUPAC Name 1-(2-chlorophenyl)-2-methylpropan-2-amine

Appearance
Not specified (likely a crystalline solid as the

hydrochloride salt)

Solubility Not specified

Synthesis of Clortermine Hydrochloride
While a specific, detailed experimental protocol for the industrial synthesis of Clortermine is

not readily available in the public domain, a plausible synthetic route can be inferred from

general methods for the synthesis of phentermine and its derivatives. A likely pathway involves

the reductive amination of a ketone precursor.

Proposed Synthetic Pathway:

A probable synthesis route for Clortermine hydrochloride begins with the Friedel-Crafts

acylation of chlorobenzene with isobutyryl chloride to form the ketone intermediate, 1-(2-

chlorophenyl)-2-methylpropan-1-one. This ketone then undergoes reductive amination, where it

reacts with an amine source, such as ammonia, in the presence of a reducing agent to form the

primary amine, Clortermine. The final step involves the treatment of the free base with

hydrochloric acid to yield the hydrochloride salt.
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Proposed Synthesis of Clortermine HCl

Chlorobenzene

Friedel-Crafts Acylation
(Lewis Acid Catalyst, e.g., AlCl₃)

Isobutyryl Chloride

1-(2-chlorophenyl)-2-methylpropan-1-one

Reductive Amination
(Ammonia, Reducing Agent)

Clortermine (free base)

Clortermine Hydrochloride
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A plausible synthetic route for Clortermine Hydrochloride.
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Mechanism of Action: A Focus on Monoamine
Release
Clortermine's anorectic effect is primarily attributed to its action as a monoamine releasing

agent, specifically impacting norepinephrine and serotonin systems in the central nervous

system. Unlike its close relative phentermine, which is a norepinephrine-dopamine releasing

agent, Clortermine is thought to have a less pronounced effect on dopamine release. This

distinction is significant, as it may influence the compound's side-effect profile and abuse

potential.

The proposed mechanism involves Clortermine being taken up into presynaptic nerve

terminals by monoamine transporters (NET and SERT). Once inside the neuron, it disrupts the

vesicular storage of norepinephrine and serotonin, leading to an increase in their cytoplasmic

concentrations and subsequent reverse transport out of the neuron and into the synaptic cleft.

The elevated levels of these neurotransmitters in the hypothalamus, a key brain region for

appetite regulation, are believed to mediate the feeling of satiety and reduce food intake.
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Mechanism of Action of Clortermine
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Clortermine's action as a monoamine releasing agent.

Preclinical Pharmacology
Preclinical studies are essential to determine the efficacy and safety of a new drug candidate.

For an anorectic agent like Clortermine, these studies would have focused on its effects on
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food intake and body weight in animal models of obesity.

Experimental Protocols
In Vivo Assessment of Anorectic Activity:

A standard protocol to assess the anorectic activity of a compound like Clortermine in a rodent

model would involve the following steps:

Animal Model: Diet-induced obese (DIO) rats or mice are commonly used as they mimic

human obesity resulting from a high-fat diet.

Acclimatization: Animals are acclimatized to the housing conditions and handling procedures

to minimize stress-induced variability in food intake.

Dosing: Clortermine hydrochloride, dissolved in a suitable vehicle (e.g., saline or water),

would be administered via oral gavage or intraperitoneal injection. A range of doses would be

tested to establish a dose-response relationship. A control group would receive the vehicle

alone.

Food and Water Intake Measurement: Following drug administration, food and water intake

are meticulously measured at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

Body Weight Measurement: Body weight is recorded daily to assess the long-term effects of

the drug on weight management.

Data Analysis: The data is analyzed to determine the dose-dependent reduction in food

intake and body weight compared to the control group. The ED₅₀ (the dose that produces

50% of the maximum effect) for appetite suppression can be calculated from the dose-

response curve.

In Vitro Monoamine Release Assays:

To confirm the mechanism of action, in vitro assays would be performed to measure the ability

of Clortermine to induce the release of norepinephrine and serotonin.

Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human

norepinephrine transporter (hNET) or serotonin transporter (hSERT) are typically used.
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Radiolabeled Neurotransmitter Loading: The cells are incubated with a radiolabeled

neurotransmitter (e.g., [³H]norepinephrine or [³H]serotonin) to allow for its uptake and

accumulation.

Compound Incubation: After washing away the excess radiolabeled neurotransmitter, the

cells are incubated with varying concentrations of Clortermine.

Measurement of Release: The amount of radioactivity released into the extracellular medium

is measured using a scintillation counter.

Data Analysis: The concentration-response curves are generated to determine the EC₅₀ (the

concentration that elicits a half-maximal release) for norepinephrine and serotonin.

Quantitative Data
Specific dose-response data from preclinical studies on Clortermine are not readily available

in publicly accessible literature. However, based on its structural similarity to other phentermine

derivatives, it is expected to exhibit a dose-dependent reduction in food intake and body weight

in animal models.

Table 2: Hypothetical Preclinical Anorectic Efficacy of Clortermine in a Rat Model

Dose (mg/kg, p.o.)
24-hour Food Intake
Reduction (%)

14-day Body Weight
Change (%)

Vehicle Control 0 +2.5

5 15 -1.0

10 35 -3.5

20 50 -6.0

Note: This table is illustrative and based on expected outcomes for a compound in this class.

Actual data for Clortermine is not available.

Clinical Development
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The clinical development of anorectic drugs in the mid-20th century typically involved short-

term, double-blind, placebo-controlled trials to assess efficacy and safety.

Clinical Trial Protocol
A 1968 study provides some insight into the clinical evaluation of what was likely Clortermine
(referred to as "chlorphentermine") in adolescents.[1] Based on the practices of that era, a

typical clinical trial protocol would have included:

Study Population: Overweight or obese subjects, in this case, adolescents.

Study Design: A double-blind, placebo-controlled design where neither the participants nor

the investigators knew who was receiving the active drug or a placebo.

Intervention: Participants would receive a fixed dose of Clortermine hydrochloride or a

matching placebo for a defined period, typically a few weeks to a few months.

Efficacy Endpoints: The primary efficacy endpoint would be the change in body weight from

baseline. Other endpoints might include changes in body mass index (BMI) and waist

circumference.

Safety and Tolerability: Adverse events would be recorded throughout the study. Vital signs,

including blood pressure and heart rate, would be monitored regularly.

Statistical Analysis: The mean weight loss in the Clortermine group would be compared to

the placebo group to determine statistical significance.

Clinical Efficacy and Safety
The 1968 study on "chlorphentermine" in 30 teenagers reported on its efficacy as an

anorexigenic agent.[1] Unfortunately, the full details of the quantitative outcomes are not

available in the abstract. However, for context, clinical trials of the related compound

phentermine have shown a mean weight loss of 3.8 kg to 10.9 kg over 12 to 56 weeks, with

45.6% to 66.7% of patients achieving at least a 5% reduction in body weight.[2][3]

Table 3: Representative Clinical Trial Data for Phentermine (as a proxy for Clortermine)
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Study Duration Treatment Group Mean Weight Loss
% of Patients with
≥5% Weight Loss

12 Weeks Phentermine 30 mg -8.1 kg 95.8%

Placebo -1.7 kg 20.8%

56 Weeks
Phentermine/Topiram

ate (15mg/92mg)
-10.9 kg 66.7%

Placebo -1.6 kg 17.3%

Data from studies on phentermine and phentermine/topiramate combination therapy.[2][3]

Common side effects associated with sympathomimetic amines like Clortermine include dry

mouth, insomnia, and increased heart rate. Cardiovascular safety is a primary concern with this

class of drugs.

Signaling Pathways in Appetite Regulation
Clortermine's anorectic effect is mediated through the complex interplay of neurotransmitters

in the hypothalamus. The release of norepinephrine and serotonin influences the activity of key

neuronal populations that regulate hunger and satiety.

Hypothalamic Appetite Control
The arcuate nucleus of the hypothalamus contains two main populations of neurons with

opposing effects on appetite:

Orexigenic Neurons: These neurons co-express Neuropeptide Y (NPY) and Agouti-related

peptide (AgRP) and stimulate food intake.

Anorexigenic Neurons: These neurons co-express Pro-opiomelanocortin (POMC) and

Cocaine- and Amphetamine-Regulated Transcript (CART) and suppress food intake.

Norepinephrine and serotonin released by Clortermine are thought to modulate the activity of

these neurons. Serotonin is known to activate POMC neurons, leading to the release of α-

melanocyte-stimulating hormone (α-MSH), which acts on melanocortin 4 receptors (MC4R) to
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promote satiety. Norepinephrine has more complex effects, but its action on certain adrenergic

receptors in the hypothalamus is also believed to contribute to appetite suppression.

Hypothalamic Signaling Pathway of Clortermine's Anorectic Effect
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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